REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:10][C:9]=1[OH:18].Br[CH:20]([CH2:26]Br)[C:21]([O:23][CH2:24][CH3:25])=[O:22]>CC(C)=O>[F:17][C:14]([F:15])([F:16])[C:12]1[CH:11]=[CH:10][C:9]2[O:18][CH:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:26][NH:7][C:8]=2[CH:13]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
11.4 g
|
Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
48.7 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)C(F)(F)F)O
|
Name
|
|
Quantity
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320 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
BrC(C(=O)OCC)CBr
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 17 hours
|
Duration
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17 h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in ether
|
Type
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WASH
|
Details
|
the solution was washed with dilute sodium hydroxide solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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WASH
|
Details
|
The residue was washed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
The residue was mixed with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Part of the solvent was evaporated from the filtrate
|
Type
|
TEMPERATURE
|
Details
|
the remaining solution was cooled
|
Type
|
CUSTOM
|
Details
|
Crystals which formed
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Type
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FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from ether
|
Type
|
CUSTOM
|
Details
|
to give 7, m.p.: 105°-107°
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=CC2=C(NCC(O2)C(=O)OCC)C1)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |